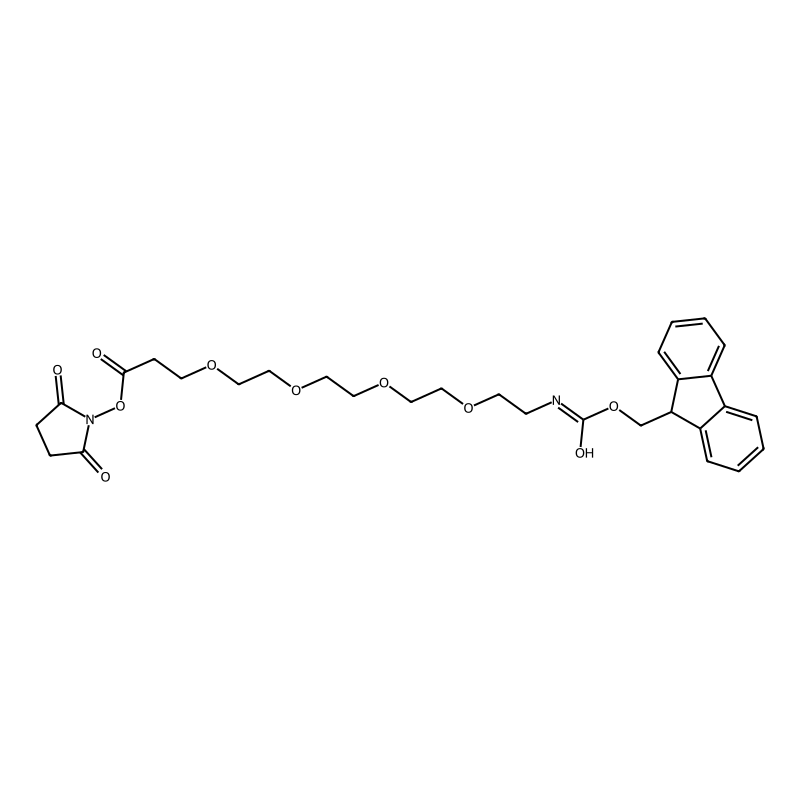

Fmoc-PEG4-NHS ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

- Fmoc Protecting Group: This group (Fluorenylmethoxycarbonyl) protects a primary amine at one end of the molecule. Fmoc groups can be selectively removed under mild basic conditions, revealing a free amine for further conjugation steps [].

- PEG Spacer: The central portion of the molecule is a short chain of polyethylene glycol (PEG). This hydrophilic chain increases the water solubility of the molecule and the final conjugate []. PEG spacers can also improve the stability and biocompatibility of biomolecules [].

- NHS Ester: N-hydroxysuccinimide (NHS) ester functionality resides at the other end of the molecule. NHS esters are highly reactive towards primary amines (-NH2) and readily form stable amide bonds with them [].

Protein Labeling

Fmoc-PEG4-NHS ester can be used to covalently attach PEG chains to proteins. The NHS ester moiety reacts with the primary amines present on the protein surface (usually lysine side chains) to form amide bonds. This process modifies the protein with a PEG chain, leading to several potential benefits:

- Improved Water Solubility: Proteins with poor water solubility can be PEGylated to enhance their aqueous solubility, facilitating further research and potential therapeutic applications [].

- Increased Stability: PEGylation can improve the stability of proteins in biological environments, protecting them from degradation and aggregation [].

- Reduced Immunogenicity: PEGylation can mask immunogenic epitopes on proteins, potentially reducing their immunogenicity in vivo.

Fmoc-PEG4-NHS ester is a chemical compound that serves as a versatile linker in peptide synthesis and bioconjugation applications. It consists of a hydrophilic polyethylene glycol (PEG) spacer, specifically four ethylene glycol units, an Fmoc (9-fluorenylmethoxycarbonyl) protected amine, and a N-hydroxysuccinimide (NHS) ester functionality. The structure of Fmoc-PEG4-NHS ester can be represented by the molecular formula C30H36N2O10, with a molecular weight of approximately 584.6 g/mol . This compound enhances solubility and stability in aqueous environments, making it particularly useful in various biochemical applications.

- Formation of Amide Bonds: The NHS ester reacts with primary amines to form stable amide bonds, which is crucial for labeling proteins and other biomolecules.

- Deprotection of Fmoc Group: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for subsequent reactions involving the free amine .

- Bioconjugation: This compound can be utilized to conjugate drugs or probes to biomolecules, enhancing their functionality and specificity in biological systems .

The biological activity of Fmoc-PEG4-NHS ester is primarily linked to its role as a linker in drug development and bioconjugation. By facilitating the stable attachment of therapeutic agents to targeting moieties, it enhances the pharmacokinetic properties of peptides and proteins. This compound is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells, offering potential therapeutic strategies against various diseases, including cancer .

The synthesis of Fmoc-PEG4-NHS ester typically involves the following steps:

- Synthesis of PEG Backbone: The PEG chain is synthesized through polymerization methods.

- Protection of Amine: An amine group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

- Formation of NHS Ester: The NHS ester is formed by reacting the carboxylic acid derivative of the PEG with N-hydroxysuccinimide under suitable conditions.

These steps ensure that the final product retains the necessary functionalities for effective bioconjugation and peptide synthesis .

Fmoc-PEG4-NHS ester has a wide range of applications in various fields:

- Peptide Synthesis: It is widely used to facilitate the synthesis and modification of peptides by providing a stable linkage.

- Bioconjugation: This compound allows for the labeling of proteins, oligonucleotides, and other amine-containing molecules, enhancing their utility in research and therapeutic applications.

- Drug Development: Its ability to improve solubility and stability makes it valuable in developing peptide-based drugs, particularly in oncology and targeted therapies .

Studies involving Fmoc-PEG4-NHS ester often focus on its interactions with various biomolecules. The NHS ester functionality allows for selective conjugation to primary amines present on proteins or peptides, resulting in stable complexes that can be analyzed for their biological activity. These interactions are critical for understanding how modified peptides behave in biological systems and their potential therapeutic effects.

Several compounds share structural similarities with Fmoc-PEG4-NHS ester, each offering unique properties:

The uniqueness of Fmoc-PEG4-NHS ester lies in its balance between hydrophilicity from the PEG spacer and reactivity from the NHS ester, making it particularly versatile for various biochemical applications while maintaining stability during synthesis and storage.

Molecular Architecture

Fmoc-PEG4-NHS ester (CAS: 1314378-14-7) is a monodisperse PEG linker with a defined molecular weight of 584.61 g/mol. Its structure comprises:

- Fmoc group: A base-labile protecting group (9-fluorenylmethyloxycarbonyl) that shields a primary amine during synthesis.

- PEG4 spacer: Four ethylene glycol units (−CH₂−CH₂−O−) that enhance water solubility and reduce steric hindrance.

- NHS ester: A reactive electrophilic group that selectively conjugates with primary amines (-NH₂) to form stable amide bonds.

Key Molecular Characteristics

Nomenclature and Synonyms

Common synonyms reflect its functional moieties:

- Fmoc-N-amido-PEG4-NHS ester (emphasizes amide linkage)

- Alpha-(fmoc-amino)-omega-(succinimidyl propionate) tetra(ethylene glycol) (describes terminal groups)

- Fmoc-NH-PEG4-NHS (abbreviated form)

These names highlight its dual reactivity: the NHS ester for amine conjugation and the Fmoc-protected amine for subsequent deprotection and further functionalization .

Historical Development of PEG-Based Linkers in Chemical Biology

Early PEGylation Strategies

The concept of PEG conjugation dates to the 1970s, when Frank Davis pioneered protein PEGylation to reduce immunogenicity and prolong systemic circulation . Initial PEG linkers were polydisperse, leading to heterogeneous conjugates with variable pharmacokinetics.

Evolution of Monodisperse PEGs

The 1990s saw the emergence of monodisperse PEG linkers with precise molecular weights. These enabled:

- Controlled bioconjugation: Defined spacing between functional groups.

- Improved analytical characterization: Simplified mass spectrometry and chromatography .

Fmoc-PEG4-NHS ester exemplifies this trend, combining PEG’s solubility with orthogonal protection/deprotection chemistry.

Functionalization Advances

Modern PEG linkers, including Fmoc-PEG4-NHS ester, feature heterobifunctional architectures that enable sequential conjugation steps. For instance:

- Primary conjugation: NHS ester reacts with amines on proteins or peptides.

- Secondary conjugation: Fmoc removal exposes a free amine for further coupling (e.g., with maleimides or carboxylates) .

Role in Modern Bioconjugation Strategies

Antibody-Drug Conjugate (ADC) Synthesis

Fmoc-PEG4-NHS ester is integral to ADC production, where it:

- Links cytotoxic payloads to antibodies via lysine or cysteine residues.

- Enables site-specific conjugation by leveraging orthogonal protection. For example, deprotection of Fmoc exposes an amine for secondary conjugation with drugs or imaging agents .

Case Study: HER2-Targeting ADCs

In a study synthesizing HER2-binding single-domain antibodies, Fmoc-PEG4-NHS ester was used to install tetrazine (Tz) and NOTA chelators for radiolabeling. The PEG4 spacer improved solubility and reduced steric interference, achieving >85% conjugation efficiency .

PROTAC Linker Design

PROTACs (proteolysis-targeting chimeras) require spacers to bridge target proteins and E3 ligases. Fmoc-PEG4-NHS ester serves as a cleavable or non-cleavable linker due to its:

- Tunable solubility: PEG4 minimizes aggregation.

- Dual functionality: NHS ester for E3 ligase conjugation; Fmoc-protected amine for subsequent modifications .

Peptide and Protein Labeling

The NHS ester enables amine-specific labeling in aqueous buffers. Key applications include:

- Biotinylation: Conjugation to streptavidin-binding proteins for affinity purification .

- Fluorophore attachment: NHS ester reacts with lysine residues on peptides or proteins, enabling fluorescence microscopy or flow cytometry studies .

Optimized Reaction Conditions

| Parameter | Ideal Range | Rationale |

|---|---|---|

| pH | 7.0–8.5 | Enhances amine nucleophilicity |

| Solvent | DMSO or PBS | Maintains solubility of NHS ester |

| Temperature | 25–37°C | Balances reaction rate and stability |

Fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester represents a critical bifunctional linker molecule that combines the base-labile fluorenylmethoxycarbonyl protecting group with a tetraethylene glycol spacer terminated by an amine-reactive N-hydroxysuccinimide ester [2] [4]. This compound, bearing the chemical formula C30H36N2O10 and molecular weight of 584.61 grams per mole, serves as an essential reagent in bioconjugation chemistry and proteolysis targeting chimera synthesis [4] [7].

| Property | Value |

|---|---|

| Chemical Name | 2,5-dioxopyrrolidin-1-yl-1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate |

| CAS Number | 1314378-14-7 |

| Molecular Formula | C30H36N2O10 |

| Molecular Weight (g/mol) | 584.61 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in DMSO, DMF, DCM; limited water solubility |

| Storage Conditions | -20°C with desiccant |

| Stability | Moisture-sensitive; NHS ester prone to hydrolysis |

Synthetic Routes for Fluorenylmethoxycarbonyl-Polyethylene Glycol 4-N-Hydroxysuccinimide Ester Production

The synthesis of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester employs multiple strategic approaches, each offering distinct advantages in terms of yield, purity, and scalability [9]. The direct coupling method represents the most straightforward approach, involving the reaction of fluorenylmethoxycarbonyl-protected polyethylene glycol 4-carboxylic acid with N-hydroxysuccinimide in the presence of carbodiimide coupling reagents [22] [23].

The mechanism of N-hydroxysuccinimide ester formation proceeds through carbodiimide-mediated activation of the carboxylic acid terminus [23] [26]. Dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide serves as the primary activating agent, forming an intermediate O-acylisourea that subsequently reacts with N-hydroxysuccinimide to yield the desired ester linkage [22] [29]. This reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the reactive N-hydroxysuccinimide ester functionality [24] [25].

| Route | Starting Materials | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Direct Coupling Method | Fmoc-PEG4-acid + NHS + DCC/EDC | 75-85 | 95-98 | Simple, one-pot reaction |

| Stepwise Assembly | Fmoc-NH-PEG2 + PEG2-NHS activation | 65-75 | 90-95 | High control over chain length |

| Solid-Phase Synthesis | Resin-bound PEG + Fmoc activation | 80-90 | 98-99 | Excellent purity, automated |

| Solution-Phase Convergent | Pre-formed PEG4 + terminal functionalization | 70-80 | 92-96 | Scalable, flexible |

The stepwise assembly approach involves the sequential coupling of polyethylene glycol units, beginning with fluorenylmethoxycarbonyl-protected diethylene glycol derivatives [36] [38]. This methodology enables precise control over the polyethylene glycol chain length and facilitates the incorporation of specific functional groups at predetermined positions [38] [39]. The stepwise approach utilizes Williamson ether formation reactions between alkoxide nucleophiles and appropriate electrophilic partners, typically carried out under basic conditions using potassium tert-butoxide as the deprotonating agent [36].

Solid-phase synthesis represents an increasingly important methodology for fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester production, offering exceptional purity and simplified purification procedures [36] [44]. This approach employs polymer-supported synthesis, typically using Wang resin or similar polystyrene-based supports, enabling automated synthesis protocols and eliminating the need for chromatographic purification of intermediates [36] [45]. The solid-phase methodology proceeds through iterative cycles of deprotection, coupling, and washing, culminating in final cleavage from the solid support to yield the target compound [45] [46].

Industrial-Scale Manufacturing Processes

Industrial production of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester requires careful optimization of reaction conditions, purification protocols, and quality control measures to ensure consistent product quality and yield [10] [12]. Large-scale manufacturing typically employs batch processes operating under controlled temperature and atmosphere conditions to minimize side reactions and product degradation [9] [12].

The polyethylene glycol backbone synthesis relies on ethylene oxide polymerization, a well-established industrial process that can be conducted through either anionic or cationic mechanisms [37] [41]. Anionic polymerization, favored for controlled molecular weight distribution, utilizes alkoxide initiators and proceeds through nucleophilic ring-opening of ethylene oxide monomers [41] [42]. The polymerization reaction requires stringent moisture control and inert atmosphere to prevent chain termination and maintain molecular weight control [37] [40].

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Temperature (°C) | 0-25 | 15-30 |

| Reaction Time (hours) | 4-8 | 2-4 |

| Catalyst Type | DCC/EDC + DMAP | Immobilized carbodiimide |

| Solvent System | DCM/DMF | Flow-compatible solvents |

| Pressure (atm) | 1 | 1-2 |

| Scale (kg/batch) | 1-50 | 10-200 kg/day |

| Yield (%) | 78-85 | 80-88 |

| Purity (%) | 95-98 | 96-99 |

Contemporary industrial processes increasingly incorporate continuous flow methodologies for improved process control and reduced production costs [10] [47]. Continuous processing enables better heat and mass transfer, reduced reaction times, and enhanced product consistency compared to traditional batch operations [47] [48]. Flow-based synthesis systems utilize microreactor technology and automated control systems to maintain precise reaction conditions throughout the production campaign [47].

Quality control in industrial manufacturing encompasses comprehensive analytical testing including nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and gel permeation chromatography to verify molecular weight, purity, and structural integrity [10] [12]. The moisture-sensitive nature of N-hydroxysuccinimide esters necessitates specialized handling and storage protocols, including desiccant packaging and controlled atmosphere storage facilities [22] [24].

Manufacturing facilities implement specialized equipment design to handle the unique requirements of polyethylene glycol-based chemistry, including glass-lined reactors to prevent transition metal contamination and controlled-atmosphere workspaces to minimize moisture exposure [10] [12]. Temperature control systems maintain precise thermal conditions to prevent polyethylene glycol backbone degradation and ensure optimal reaction kinetics [10] [25].

Orthogonal Protection Strategies for Amine Functionalization

Orthogonal protection strategies represent fundamental principles in the synthesis and application of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester, enabling selective manipulation of functional groups without affecting other reactive sites [14] [16]. The fluorenylmethoxycarbonyl protecting group exemplifies base-labile protection, removable under mild basic conditions while remaining stable to acidic and neutral environments [14] [19].

| Protecting Group | Deprotection Conditions | pH Stability | Compatibility | Applications |

|---|---|---|---|---|

| Fluorenylmethoxycarbonyl (Fmoc) | Base (piperidine, DBU) | Stable 1-10 | Base-labile linkers | SPPS, PEG linkers |

| tert-Butoxycarbonyl (Boc) | Acid (TFA, HCl) | Labile <3 | Acid-labile linkers | Solution-phase synthesis |

| Carboxybenzyl (Cbz) | Hydrogenation (Pd/C, H2) | Stable 1-12 | Reduction-sensitive groups | Peptide synthesis |

| Allyloxycarbonyl (Alloc) | Palladium(0) catalysis | Stable 1-12 | Allyl-sensitive chemistry | Complex molecule synthesis |

The deprotection mechanism of fluorenylmethoxycarbonyl groups proceeds through base-induced β-elimination, resulting in the formation of dibenzofulvene and carbon dioxide as elimination products [17] [30]. Secondary amines, particularly piperidine, serve as the most effective deprotection reagents due to their ability to trap the dibenzofulvene intermediate through nucleophilic addition, driving the equilibrium toward complete deprotection [30] [32]. The reaction kinetics depend significantly on the basicity of the deprotection reagent, with stronger bases enabling faster and more complete fluorenylmethoxycarbonyl removal [30] [34].

| Base | Solvent | Half-life (min) | Complete Deprotection (min) | Side Product Formation |

|---|---|---|---|---|

| Piperidine (20%) | DMF | 2-5 | 10-15 | Moderate DKP |

| Piperazine (5%) | NMP | 8-12 | 30-45 | Low DKP |

| 4-Methylpiperidine (20%) | DMF | 3-6 | 15-20 | Moderate DKP |

| DBU (2%) + Piperazine (5%) | NMP | 1-3 | 5-10 | Minimal DKP |

| Pyrrolidine (20%) | DMF | 4-8 | 20-30 | Pyrrolidine adducts |

Alternative deprotection methodologies have emerged to address specific synthetic challenges and improve reaction efficiency [20] [33]. Pyrrolidine-based deprotection systems offer enhanced solvent compatibility and reduced diketopiperazine formation in solid-phase synthesis applications [20]. Sodium azide-mediated deprotection provides a base-free alternative for sensitive substrates, proceeding through a distinct mechanistic pathway that avoids the formation of basic intermediates [33].

The orthogonality of fluorenylmethoxycarbonyl protection with other common protecting groups enables complex synthetic strategies involving multiple protected functional groups [14] [19]. Compatibility with tert-butoxycarbonyl, carboxybenzyl, and allyloxycarbonyl protecting groups allows for selective deprotection sequences, enabling the synthesis of complex multifunctional molecules with precise control over functional group exposure [19] [21].

Solubility Characteristics in Aqueous and Organic Media

Aqueous Solubility Profile

Fmoc-PEG4-NHS ester exhibits limited direct water solubility despite containing a hydrophilic polyethylene glycol spacer [1] [2]. The polyethylene glycol component significantly enhances the aqueous solubility compared to compounds lacking this spacer [1] [2]. The hydrophilic PEG4 chain increases solubility in aqueous media through its ability to form hydrogen bonds with water molecules [3] [4].

Polyethylene glycol demonstrates excellent water solubility characteristics, with liquid polyethylene glycols being miscible with water in any ratio, while solid polyethylene glycols show more limited but still substantial water solubility [5]. The PEG component contains ether oxygen atoms that can form hydrogen bonds with water molecules, with the oxygen-oxygen distance in PEG being very similar to that found in bulk water, facilitating integration into the water structure [6] [4].

Organic Solvent Compatibility

Fmoc-PEG4-NHS ester demonstrates excellent solubility in various organic solvents. The compound is readily soluble in dimethyl sulfoxide, dimethylformamide, and dichloromethane [1] [7]. These solvents are commonly employed for preparing stock solutions of the compound [8] [9].

Polyethylene glycol exhibits broad solubility in polar organic solvents including alcohols, acetone, glycols, esters, ketones, aromatic hydrocarbons, and nitroalkanes [5] [10]. The compound shows moderate solubility in ethanol and acetone, making these viable alternative solvents for specific applications [10]. However, polyethylene glycol remains insoluble in nonpolar solvents such as aliphatic hydrocarbons and other low-polarity organic solvents [5].

For practical applications, dimethyl sulfoxide and dimethylformamide represent the preferred solvents for dissolving Fmoc-PEG4-NHS ester prior to dilution into aqueous reaction buffers [11] [12]. The final concentration of organic solvent should remain below 10% to maintain protein solubility in bioconjugation applications [12].

| Solvent Category | Solubility | Application Notes |

|---|---|---|

| Water | Limited | Enhanced by PEG spacer |

| DMSO | Excellent | Primary stock solution solvent |

| DMF | Excellent | Alternative organic solvent |

| Dichloromethane | Excellent | Chlorinated solvent compatibility |

| Ethanol | Moderate | Alcohol-based applications |

| Acetone | Moderate | Polar organic solvent use |

Hydrolytic Stability of NHS Ester Moiety

pH-Dependent Hydrolysis Kinetics

The N-hydroxysuccinimide ester functional group in Fmoc-PEG4-NHS ester undergoes hydrolysis in aqueous solutions, with the rate strongly dependent on solution pH [13] [14]. At physiological pH 7.0 and 0°C, NHS esters exhibit a half-life of 4-5 hours [14] [15]. As pH increases, hydrolysis rates accelerate dramatically, with half-lives decreasing to approximately 1 hour at pH 8.0 and only 10 minutes at pH 8.6 [13] [14].

The optimal pH range for NHS ester reactions typically falls between 8.3-8.5, representing a compromise between amine reactivity and ester stability [11] [16]. At pH values below 7, amino groups become increasingly protonated and less reactive, while pH values above 8.5 result in rapid NHS ester hydrolysis [11] [14].

Mechanistic Considerations

NHS ester hydrolysis proceeds through nucleophilic attack by hydroxide ions on the carbonyl carbon, leading to the formation of the corresponding carboxylic acid and release of N-hydroxysuccinimide [17] [16]. This competing hydrolysis reaction reduces the efficiency of desired amide bond formation with target amines [14] [18].

The hydrolysis product, N-hydroxysuccinimide, can be spectrophotometrically detected at 260-280 nm, providing a method for monitoring ester degradation [19] [14]. This detection method enables assessment of reagent quality and remaining reactivity [19].

Stability Enhancement Strategies

Several approaches can minimize NHS ester hydrolysis. Storage under anhydrous conditions significantly extends stability, as moisture catalyzes the hydrolysis reaction [17] [12]. Desiccated storage at -20°C represents optimal conditions for long-term stability [8] [20].

Working solutions should be prepared immediately before use, and excess NHS ester reagent should be employed to compensate for hydrolytic losses during reaction periods [11] [21]. The use of anhydrous dimethyl sulfoxide or dimethylformamide for stock solution preparation helps minimize water content [12].

| pH | Temperature (°C) | Half-life | Application |

|---|---|---|---|

| 7.0 | 0 | 4-5 hours | Storage conditions |

| 8.0 | 25 | 1 hour | Moderate reaction conditions |

| 8.3 | 25 | 1 hour | Optimal reaction pH |

| 8.6 | 4 | 10 minutes | Rapid degradation |

Temperature and pH-Dependent Degradation Profiles

Temperature Stability Characteristics

Fmoc-PEG4-NHS ester demonstrates excellent thermal stability under appropriate storage conditions. At temperatures between -80°C and -20°C, the compound remains stable for months when stored under anhydrous conditions [8] [22]. Refrigerated storage at 2-8°C provides good stability for weeks to months [20] [22].

At room temperature (20-25°C), stability decreases significantly, with working solutions remaining viable for hours to days depending on solution conditions [22]. Temperatures above 25°C result in accelerated degradation, requiring immediate use [23].

The polyethylene glycol component shows thermal stability up to approximately 367°C, above which thermal decomposition begins [24]. However, for practical applications, temperatures should remain well below 100°C to maintain compound integrity [25].

Combined Temperature and pH Effects

The stability of Fmoc-PEG4-NHS ester reflects the combined effects of temperature and pH on both the NHS ester moiety and the overall molecular structure. Elevated temperature accelerates hydrolysis rates at all pH values, with the effect being most pronounced under alkaline conditions [14] [18].

At pH 8.6 and 4°C, the NHS ester half-life decreases to only 10 minutes, demonstrating the critical importance of controlling both parameters [14]. Conversely, at pH 7.0 and 0°C, stability extends to several hours, providing a practical window for experimental work [14].

Storage and Handling Recommendations

Optimal storage requires maintenance at -20°C or below in desiccated conditions with protection from light [8] [26] [22]. Stock solutions in anhydrous organic solvents should be prepared fresh and used promptly [12] [22]. Repeated freeze-thaw cycles should be avoided to prevent moisture condensation and subsequent hydrolysis [27] [8].

For bioconjugation applications, reactions should be conducted on ice or at 4°C when possible to maximize NHS ester stability while maintaining acceptable reaction rates [28]. Buffer systems should avoid amine-containing components such as Tris, which can compete with target amines [11] [16].

| Temperature Range (°C) | Stability Duration | Recommended Use |

|---|---|---|

| -80 to -20 | Months | Long-term storage |

| 2 to 8 | Weeks to months | Short-term storage |

| 20 to 25 | Hours to days | Working solutions |

| >25 | Reduced | Immediate use only |

| >367 | Decomposition | Avoid |

Degradation Product Analysis

Under hydrolytic conditions, Fmoc-PEG4-NHS ester yields the corresponding carboxylic acid derivative and N-hydroxysuccinimide [17] [16]. The Fmoc protecting group remains stable under the conditions that cause NHS ester hydrolysis, requiring basic conditions (such as piperidine treatment) for removal [29].

Temperature-induced degradation at elevated temperatures may involve random chain scission of the polyethylene glycol backbone, producing lower molecular weight fragments [25]. However, such conditions far exceed normal handling and application temperatures for this compound.

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Zhao M, Huang Y, Chen Y, Xu J, Li S, Guo X. PEG-Fmoc-Ibuprofen Conjugate as a Dual Functional Nanomicellar Carrier for Paclitaxel. Bioconjug Chem. 2016 Sep 21;27(9):2198-205. doi: 10.1021/acs.bioconjchem.6b00415. Epub 2016 Aug 25. PubMed PMID: 27532881.

3: Zhang P, Li J, Ghazwani M, Zhao W, Huang Y, Zhang X, Venkataramanan R, Li S. Effective co-delivery of doxorubicin and dasatinib using a PEG-Fmoc nanocarrier for combination cancer chemotherapy. Biomaterials. 2015 Oct;67:104-14. doi: 10.1016/j.biomaterials.2015.07.027. Epub 2015 Jul 15. PubMed PMID: 26210177; PubMed Central PMCID: PMC4550547.

4: Zhang Y, Huang Y, Zhao W, Lu J, Zhang P, Zhang X, Li J, Gao X, Venkataramanan R, Li S. Fmoc-conjugated PEG-vitamin E2 micelles for tumor-targeted delivery of paclitaxel: enhanced drug-carrier interaction and loading capacity. AAPS J. 2014 Nov;16(6):1282-91. doi: 10.1208/s12248-014-9651-2. Epub 2014 Sep 6. PubMed PMID: 25193267; PubMed Central PMCID: PMC4389742.

5: Zhang P, Huang Y, Liu H, Marquez RT, Lu J, Zhao W, Zhang X, Gao X, Li J, Venkataramanan R, Xu L, Li S. A PEG-Fmoc conjugate as a nanocarrier for paclitaxel. Biomaterials. 2014 Aug;35(25):7146-56. doi: 10.1016/j.biomaterials.2014.04.108. Epub 2014 May 22. PubMed PMID: 24856103; PubMed Central PMCID: PMC4102141.